Pentaerythritol tetra(3-mercaptopropionate) (PETMP, CAS 7575-23-7) is an industry-standard tetrafunctional primary thiol widely procured for advanced UV-curable coatings, structural adhesives, and optical resins. Characterized by its four highly reactive mercaptopropionate arms extending from a central pentaerythritol core, PETMP drives rapid, high-conversion step-growth polymerizations in both thiol-ene and thiol-epoxy systems. Unlike standard acrylates that suffer from significant shrinkage and oxygen inhibition, PETMP-based formulations deliver near-quantitative conversion, low polymerization shrinkage, and high optical clarity. Its procurement value is anchored in its ability to simultaneously accelerate curing kinetics and dramatically increase the crosslink density of the final polymer network, making it a highly effective precursor for applications requiring rapid processing and robust thermomechanical stability [1].
Substituting PETMP with lower-functionality thiols like trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) or alternative esters like pentaerythritol tetramercaptoacetate (PETMA) fundamentally alters network architecture and processability. Trifunctional thiols (TMPTMP) fail to achieve the requisite crosslink density, resulting in softer materials with significantly lower glass transition temperatures (Tg) and reduced mechanical integrity under thermal stress [1]. Conversely, while acetate-based tetra-thiols (PETMA) offer similar functionality, they exhibit different hydrolytic stability and yield distinct mechanical textures (e.g., spongy vs. rubbery networks) in oxidative polymerizations, limiting their use in robust structural applications [2]. Furthermore, PETMP's specific propionate chain length provides a balance of flexibility and reactivity that maximizes oxygen scavenging during UV curing, a feature that generic substitutes cannot replicate without compromising the tack-free finish of the final product[3].
In standardized thiol-ene polymerizations using triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO) as the allyl component, the choice of thiol directly dictates the thermal limits of the cured network. Formulations utilizing tetrafunctional PETMP achieve a robust glass transition temperature (Tg) of 25.9 °C. In stark contrast, substituting PETMP with the trifunctional analog TMPTMP results in a drastically lower Tg of just 2.2 °C under identical stoichiometric conditions [1]. This 23.7 °C differential highlights PETMP's ability to form highly crosslinked, dimensionally stable networks rather than soft, easily deformable gels.
| Evidence Dimension | Glass Transition Temperature (Tg) in TATATO networks |
| Target Compound Data | 25.9 °C (PETMP) |
| Comparator Or Baseline | 2.2 °C (TMPTMP) |
| Quantified Difference | +23.7 °C higher Tg |
| Conditions | UV-cured thiol-ene networks (thiol/allyl stoichiometric to +50 mol% excess) analyzed via thermal profiling |
Ensures the final cured resin maintains structural integrity and dimensional stability at room temperature, which is critical for microfluidics and structural adhesives.
The functionality of the thiol monomer is the rate-determining factor in thiol-allyl ether-methacrylate ternary systems. Kinetic profiling demonstrates that PETMP drives a faster methacrylate conversion rate compared to difunctional (GDMP) and trifunctional (TMPTMP) thiols. Because the thiyl radical addition to the methacrylate double bond (1.6 × 10^6 L/(mol s)) outpaces methacrylate propagation, the higher localized concentration of thiyl radicals generated by the 4-arm PETMP accelerates the overall step-growth process, achieving near-quantitative conversion faster than its lower-functionality counterparts[1].
| Evidence Dimension | Methacrylate conversion rate and final network density |
| Target Compound Data | Higher conversion rate and crosslink density (PETMP) |
| Comparator Or Baseline | Lower conversion rate and crosslink density (TMPTMP and GDMP) |
| Quantified Difference | Increased polymerization rate scaling with 4-arm functionality |
| Conditions | Thiol−allyl ether−methacrylate ternary mixtures under UV irradiation (15 mW/cm2) |
Directly translates to shorter curing times and lower energy requirements on UV assembly lines, maximizing production throughput.
Oxygen inhibition is a primary cause of tacky surfaces in free-radical photopolymerizations. In static microfluidic channel fabrication, PETMP-containing formulations exhibit a substantially higher first-order rate constant for oxygen depletion compared to TMPTMP-based resins. The rapid mass transfer and consumption of dissolved oxygen by the uncrosslinked PETMP monomers effectively outcompetes oxygen's quenching effect on the propagating radicals [1]. This intrinsic oxygen-scavenging capability reduces the need for external inert gas blanketing during the curing process.
| Evidence Dimension | First-order oxygen depletion rate constant (k) |
| Target Compound Data | Higher k value, rapid oxygen consumption (PETMP) |
| Comparator Or Baseline | Lower k value, slower oxygen consumption (TMPTMP) |
| Quantified Difference | Higher oxygen scavenging efficiency |
| Conditions | Static aqueous media interface in UV-replica molded OSTE microchannels |
Reduces manufacturing complexity and costs by enabling tack-free, rapid surface curing without nitrogen or argon blanketing.
When formulating degradable, redox-responsive disulfide networks via base-catalyzed dithiol oxidation with 2,2'-(ethylenedioxy)diethanethiol (EDDET), the choice of crosslinker dictates the macroscopic physical properties of the hydrogel. Utilizing PETMP yields a robust, rubbery hydrogel texture. In contrast, using the acetate analog PETMA produces a spongy material, and the ethoxylated ETTMP yields a soft gel [1]. This demonstrates that the specific propionate backbone of PETMP provides higher mechanical resilience in disulfide-linked biomedical and sealant materials compared to acetate or ethoxylated alternatives.
| Evidence Dimension | Macroscopic hydrogel texture and mechanical resilience |
| Target Compound Data | Rubbery, highly resilient network (PETMP) |
| Comparator Or Baseline | Spongy (PETMA) or Soft (ETTMP) |
| Quantified Difference | Higher structural integrity and elasticity |
| Conditions | Base-catalyzed (TEA) dithiol oxidation polymerization with EDDET and 3 wt% H2O2 |
Provides formulators with the specific mechanical profile needed for durable, load-bearing hydrogels and degradable sealants that softer analogs cannot support.
Due to its accelerated polymerization kinetics and high oxygen-scavenging capabilities, PETMP is a highly effective crosslinker for industrial UV coatings. It ensures rapid, tack-free surface curing without the need for inert gas blanketing, directly lowering operational costs and increasing line speeds compared to formulations relying on trifunctional thiols [1].
The ability of PETMP to yield a room-temperature glass transition (Tg ~26 °C) when reacted with allyl triazines makes it highly suitable for Off-Stoichiometry Thiol-Ene (OSTE) microfluidics. It prevents the channel deformation and sagging associated with softer TMPTMP-based networks, ensuring high-fidelity replication of micro-scale geometries[1].
In thiol-allyl ether-methacrylate ternary systems, PETMP's tetra-functionality drives higher crosslink density while maintaining the delayed gelation characteristic of step-growth polymerizations. This minimizes polymerization-induced shrinkage stress, making it an essential precursor for durable, high-conversion dental composites and 3D printing resins [2].
For drug delivery and temporary sealant applications, PETMP's specific propionate structure allows for the creation of rubbery, mechanically resilient disulfide networks via dithiol oxidation. It provides higher structural integrity compared to acetate (PETMA) or ethoxylated (ETTMP) alternatives, ensuring reliable performance in physiological environments [3].
Irritant;Health Hazard;Environmental Hazard